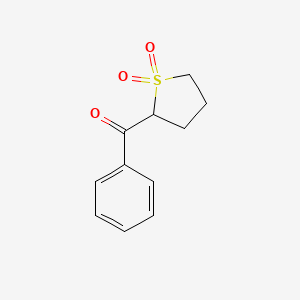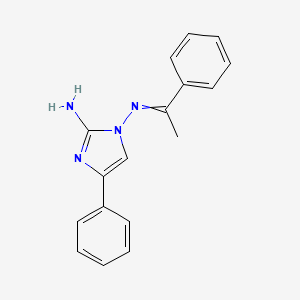![molecular formula C10H7ClN4S B13995419 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a unique combination of a thieno[3,2-d]pyrimidine core with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a thieno[3,2-d]pyrimidine derivative . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer and antiviral drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole-pyrimidine core but differs in the substitution pattern.
4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Another related compound with a different substitution on the pyrazole ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine is unique due to its combination of a thieno[3,2-d]pyrimidine core with a pyrazole moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C10H7ClN4S |
|---|---|
分子量 |
250.71 g/mol |
IUPAC名 |
4-chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H7ClN4S/c1-15-4-6(3-14-15)8-2-7-9(16-8)10(11)13-5-12-7/h2-5H,1H3 |
InChIキー |
RTWJMXOOPCRJOF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC3=C(S2)C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)







![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)




